MTAT

Description

The term "MTAT" appears in multiple scientific contexts, necessitating a contextual breakdown:

This compound in Malaria Control: Mass Testing and Treatment (this compound) is a public health strategy targeting malaria by testing entire populations with rapid diagnostic tests (RDTs) and treating confirmed cases with artemisinin-based therapies. This approach aims to reduce transmission by clearing asymptomatic infections .

This compound in Diagnostics: In microbiology, this compound refers to a specialized culture medium (Modified TAT Broth) used for microbial enrichment in ATP bioluminescence assays. It outperforms conventional methods in sensitivity and specificity for detecting low microbial loads in cosmetics .

This compound in Biomedical Research: The "magnetic tandem apoptotic trigger (this compound)" is a nanoparticle-based system for targeted cancer therapy, combining magnetic control of receptor aggregation and drug release to combat multidrug-resistant tumors .

This article focuses on comparing this compound (as a malaria intervention and diagnostic medium) and this compound (as a therapeutic compound) with analogous strategies and compounds.

Properties

CAS No. |

128536-85-6 |

|---|---|

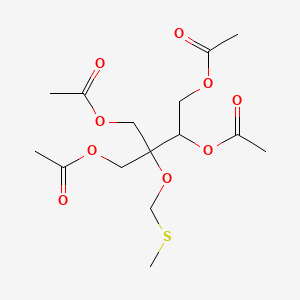

Molecular Formula |

C15H24O9S |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

[2,4-diacetyloxy-3-(acetyloxymethyl)-3-(methylsulfanylmethoxy)butyl] acetate |

InChI |

InChI=1S/C15H24O9S/c1-10(16)20-6-14(24-13(4)19)15(23-9-25-5,7-21-11(2)17)8-22-12(3)18/h14H,6-9H2,1-5H3 |

InChI Key |

PXRLINJSGODLMV-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(C(COC(=O)C)(COC(=O)C)OCSC)OC(=O)C |

Synonyms |

1,2,4-tri-O-acetyl-3-C-(acetoxymethyl)-3-O-(methylthiomethyl)glycerol-tetritol 3-O-(methylthiomethyl)apiitol tetraacetate MTAT |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a dimethyl sulfide-benzoyl peroxide mixture in acetonitrile or a dimethyl sulfoxide-acetic anhydride-acetic acid mixture . The reaction conditions are carefully controlled to ensure the selective introduction of the methylthiomethyl group without affecting other functional groups.

Industrial Production Methods

Industrial production of MTAT may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MTAT undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as lead tetraacetate, which cleaves the glycol bonds to form carbonyl compounds.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of alcohols.

Substitution: The methylthiomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Lead tetraacetate in acetic acid or benzene.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: Thiomethyl derivatives or amine derivatives.

Scientific Research Applications

MTAT is used in various scientific research applications, including:

Biology: In the study of carbohydrate metabolism and enzyme interactions.

Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of MTAT involves the interaction of the methylthiomethyl group with various molecular targets. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The acetyl groups provide stability and protect the molecule from unwanted side reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

This compound vs. Mass Drug Administration (MDA)

This compound and MDA both aim to reduce malaria prevalence but differ in scope:

- This compound uses RDTs to identify and treat only infected individuals, minimizing drug exposure.

- MDA administers antimalarials to entire populations regardless of infection status.

Key Findings :

- In Zambia, this compound reduced malaria prevalence by 53% (adjusted OR = 0.47) in high-transmission areas, while MDA achieved 80.6% case reduction at 85% coverage .

- This compound with highly sensitive RDTs (HS-RDTs) at 85% coverage averted 53% of cases in moderate transmission settings, comparable to MDA at 65% coverage .

Table 1: Impact of this compound vs. MDA on Malaria Burden

| Strategy | Coverage | Cases Averted (%) | Prevalence Reduction (%) | Evidence Source |

|---|---|---|---|---|

| This compound (HS-RDT) | 85% | 53 | 29.2 → 44.0 (post-MTAT) | |

| MDA | 65% | 61.9 | 80.6 | |

| This compound (Standard) | 85% | 42.8 | 17 |

This compound vs. Reactive Case Detection (RACD)

RACD targets subpopulations near confirmed cases, while this compound proactively tests entire communities.

- This compound reduced outpatient malaria incidence by 35% in Zambia, whereas RACD showed inconsistent efficacy due to lower sensitivity in low-transmission settings .

This compound as a Diagnostic Medium vs. Standard Methods

This compound Broth vs. Conventional Culture Media

Modified TAT Broth (this compound) enhances microbial detection in cosmetics:

Table 2: Performance of this compound vs. Standard Media

| Metric | This compound Broth | Standard Methods | Evidence Source |

|---|---|---|---|

| Detection Limit | 10 CFU/g | 100 CFU/g | |

| False Positives | 0% | 5–10% |

This compound in Cancer Therapy vs. Conventional Drug Delivery

This compound vs. Chemotherapy Alone

The magnetic tandem apoptotic trigger (this compound) combines extrinsic (death receptor activation) and intrinsic (DNA damage) apoptosis pathways:

- In xenograft models, this compound achieved complete remission of multidrug-resistant tumors, whereas standalone chemotherapy failed .

- This compound/PEI/DNA nanoparticles (180 nm size) optimized caveolae-mediated endocytosis, enhancing gene delivery efficiency compared to larger (>300 nm) or smaller (<100 nm) particles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.